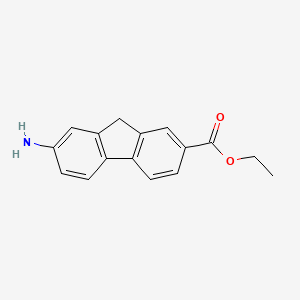

Ethyl 7-amino-9h-fluorene-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-amino-9H-fluorene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-19-16(18)10-3-5-14-11(7-10)8-12-9-13(17)4-6-15(12)14/h3-7,9H,2,8,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIWVYMGSPNLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297039 | |

| Record name | ethyl 7-amino-9h-fluorene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92962-99-7 | |

| Record name | NSC113322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 7-amino-9h-fluorene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization in Research

Electronic Absorption Spectroscopy (UV-Vis) for π-Conjugation Analysis and Electronic Transitions

Electronic absorption spectroscopy is a fundamental tool for probing the conjugated π-system of fluorene (B118485) derivatives. The UV-Vis spectrum of compounds based on the 2-aminofluorene (B1664046) chromophore is characterized by strong absorption bands in the UV region, which are attributed to π-π* electronic transitions within the aromatic fluorene core. nih.gov The presence of the amino donor group and the carboxylate acceptor group extends the conjugation and influences the energy of these transitions.

In a typical analysis, the spectrum would exhibit distinct absorption maxima (λmax) that correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For the 2-aminofluorene framework, these transitions are well-documented. nih.gov The specific electronic transitions can be correlated with theoretical models, such as those derived from Density Functional Theory (DFT), to provide a deeper understanding of the molecular orbitals involved. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular environment and substitution pattern on the fluorene ring.

Table 1: Representative UV-Vis Absorption Data for Aminofluorene Derivatives

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π-π* (Fluorene Core) | ~290 - 320 | > 20,000 |

| Intramolecular Charge Transfer (ICT) | ~350 - 380 | > 15,000 |

Note: Data are representative of the aminofluorene chromophore and may vary based on substitution and solvent.

Emission Spectroscopy (Fluorescence and Photoluminescence) for Excited State Dynamics

Fluorene and its derivatives are well known for their strong fluorescence, a property that stems from the rigid, planar structure of the fused ring system which minimizes non-radiative decay pathways. wikipedia.org Ethyl 7-amino-9h-fluorene-2-carboxylate, with its donor-acceptor structure, is expected to exhibit significant fluorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. The study of its emission spectrum provides critical information about the behavior of the molecule in its electronically excited state. nih.gov

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. Push-pull systems like this compound often display pronounced solvatochromism due to a significant difference in the dipole moment between their ground and excited states.

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-withdrawing carboxylate group, leading to a highly polarized excited state. In polar solvents, this excited state is stabilized more than the ground state, resulting in a lower energy gap for fluorescence emission. This phenomenon causes a bathochromic (red) shift in the emission maximum as solvent polarity increases. nih.govrajpub.com Conversely, in nonpolar solvents, a hypsochromic (blue) shift is observed. rajpub.com Studies on analogous aminofluorene derivatives have demonstrated this dual behavior, making them effective as fluorescent probes for local environmental polarity. rajpub.commdpi.com

Table 2: Expected Solvatochromic Shifts in Emission Spectra

| Solvent | Polarity Index | Expected Emission λmax | Shift Direction |

|---|---|---|---|

| Hexane | 0.1 | Short (e.g., 390 nm) | Hypsochromic (Blue) |

| Toluene | 2.4 | ↓ | - |

| Chloroform | 4.1 | ↓ | - |

| Acetonitrile | 5.8 | ↓ | - |

| Methanol | 6.6 | Long (e.g., 450 nm) | Bathochromic (Red) |

Note: Wavelengths are illustrative, based on trends observed in similar push-pull fluorene systems.

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another molecule, known as a quencher. These studies provide insight into the accessibility of the fluorophore and its interactions with its surroundings. Quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. nih.gov

Dynamic Quenching: Involves collisions between the excited fluorophore and the quencher. This process is diffusion-controlled and its efficiency increases with temperature. nih.gov

Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov

The relationship between quenching and quencher concentration is described by the Stern-Volmer equation. nih.gov By analyzing the Stern-Volmer constant (Ksv) at different temperatures, the dominant quenching mechanism can be identified. Such studies on aminofluorene systems have been used to probe interactions in complex environments, such as the stacking of the fluorene moiety within DNA duplexes. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique used to identify functional groups and probe the molecular structure of a compound by measuring the absorption of infrared radiation. nih.gov The resulting spectrum presents a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its chemical bonds. nih.govmdpi.com

For this compound, the FT-IR spectrum is characterized by distinct peaks that confirm the presence of its key functional moieties. The amino group (-NH₂) typically exhibits symmetric and asymmetric N-H stretching vibrations. The ester functional group is identified by a strong C=O stretching band, a hallmark of carbonyl compounds, and C-O stretching vibrations. spectroscopyonline.com The aromatic fluorene skeleton gives rise to characteristic C=C stretching bands within the aromatic region and C-H stretching vibrations.

Beyond simple functional group identification, FT-IR spectroscopy provides critical insights into intermolecular interactions, particularly hydrogen bonding. mdpi.com The amino group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as an acceptor. These interactions in the solid state can cause shifts in the vibrational frequencies of the involved groups, often leading to a broadening and lowering of the N-H and C=O stretching frequencies compared to their values in a non-polar solvent. researchgate.net Analysis of these spectral shifts allows for a detailed understanding of the supramolecular assembly in the solid state.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Often appears as two distinct peaks. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Typically sharp peaks. |

| Aliphatic C-H (Ethyl) | C-H Stretch | 2850 - 2980 | Associated with the ethyl ester group. |

| Ester Carbonyl (C=O) | C=O Stretch | 1700 - 1730 | A very strong and sharp absorption band. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands are expected. |

Single Crystal X-ray Diffraction (XRD) for Precise Molecular Architecture Determination

Single crystal X-ray diffraction (XRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous data on bond lengths, bond angles, and torsional angles, thereby revealing the exact molecular conformation and configuration of this compound.

Analysis of related fluorene derivatives by XRD has shown that the fluorene skeleton is typically nearly planar. nih.govnih.gov XRD studies on this compound would confirm the planarity of its own fluorene core and determine the orientation of the amino and ethyl carboxylate substituents relative to this plane.

Furthermore, XRD elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that stabilize the crystal structure. mdpi.com These interactions can include hydrogen bonds between the amino group of one molecule and the carboxylate oxygen of a neighboring molecule, as well as π–π stacking interactions between the aromatic fluorene systems of adjacent molecules. nih.gov A detailed analysis of the crystal structure can identify specific supramolecular motifs, such as dimers or chains, formed through these non-covalent interactions. nih.gov

Table 2: Representative Crystallographic Data Obtainable from Single Crystal XRD

| Parameter | Information Provided | Example from a Related Fluorene Derivative¹ |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The specific symmetry elements of the crystal | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit | a = 17.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95.1° |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N) | C=O: ~1.2 Å; C-N: ~1.4 Å |

| Bond Angles | Angles between three connected atoms (e.g., O=C-O) | O=C-O: ~125° |

| Intermolecular Distances | Distances for H-bonds or π–π stacking | N-H···O: ~2.9-3.2 Å; π–π: ~3.5-3.8 Å |

¹Note: The example data is illustrative and based on typical values for substituted fluorene derivatives; it does not represent experimentally determined values for this compound.

Photoelectron Emission Spectroscopy for Ionization Potential Determination

Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of a molecule in the gas phase, providing fundamental information about its electronic structure and the energies of its molecular orbitals. sci-hub.se When a molecule is irradiated with high-energy photons, an electron is ejected, and the kinetic energy of this photoelectron is measured. The difference between the photon energy and the electron's kinetic energy gives the binding energy, or ionization potential, of that electron.

For this compound, PES would reveal a series of ionization bands corresponding to the removal of electrons from different orbitals. The lowest ionization potential would correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). This orbital is expected to have significant character from the electron-rich π-system of the fluorene ring and the lone pair of the amino group. Subsequent bands at higher energies would correspond to ionizations from other π-orbitals and the lone-pair orbitals of the ester's oxygen atoms. Comparing the PES spectra of the molecule to those of unsubstituted fluorene and related compounds allows for the assignment of these bands and an understanding of how the amino and carboxylate substituents modulate the electronic structure. sci-hub.se

Table 3: Expected Ionization Events for this compound

| Orbital Type | Description | Expected Relative Ionization Potential |

|---|---|---|

| π (HOMO) | Highest energy molecular orbital, primarily on the fluorene ring and amino group. | Lowest |

| n (Nitrogen) | Non-bonding orbital containing the nitrogen lone pair. | Low |

| n (Oxygen) | Non-bonding orbitals of the carbonyl and ether oxygens. | Intermediate |

| π (Aromatic) | Other π-orbitals of the fluorene system. | Intermediate to High |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced. This technique provides insight into the energies of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).

In a CV experiment with this compound, the compound would be subjected to a cycling potential, and the resulting current would be measured. The fluorene core is known to be electroactive. researchgate.net The presence of the electron-donating amino group is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted fluorene. Conversely, the electron-withdrawing ethyl carboxylate group would make reduction more difficult.

The cyclic voltammogram would likely show one or more reversible or quasi-reversible oxidation waves corresponding to the formation of a radical cation and potentially a dication. researchgate.net Similarly, reduction waves might be observed at negative potentials. The half-wave potentials (E½) of these redox events are directly related to the HOMO (for oxidation) and LUMO (for reduction) energy levels, providing critical data for applications in materials science, such as in the development of organic electronic devices. researchgate.netresearchgate.net

Table 4: Information from Cyclic Voltammetry of this compound

| Redox Process | Electrochemical Event | Information Obtained |

|---|---|---|

| Oxidation | Removal of one or more electrons (e.g., Molecule → Molecule⁺•) | Oxidation potential (Eₒₓ), HOMO energy level |

| Reduction | Addition of one or more electrons (e.g., Molecule → Molecule⁻•) | Reduction potential (EᵣₑᏧ), LUMO energy level |

Theoretical and Computational Investigations of Ethyl 7 Amino 9h Fluorene 2 Carboxylate

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and equilibrium geometry. researchgate.net This method is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density. Functionals like B3LYP, combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), are commonly used to perform these calculations. materialsciencejournal.orgresearchgate.net

For a molecule such as Ethyl 7-amino-9H-fluorene-2-carboxylate, the first step in a computational analysis is geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to its most stable structure. The output provides precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on related fluorene (B118485) derivatives have determined the planarity of the fluorene scaffold and the orientation of substituent groups. nih.gov In a study on 9-fluorenone-2-carboxylic acid, DFT calculations were used to determine the equilibrium molecular geometry as a precursor to further spectroscopic analysis. nih.gov

The optimization process confirms that the calculated structure is a true energy minimum by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates a stable ground state. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Fluorene Derivative (9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde)

This table presents experimental X-ray diffraction data for a related compound, which is the type of structural information that DFT optimization aims to predict.

| Parameter | Atom Sequence | Value |

| Dihedral Angle | C3—C2—C14—O1 | -175.8 (3)° |

| Dihedral Angle | C3—C4—C15—O2 | -175.4 (3)° |

| Dihedral Angle | C6—C7—C16—O3 | -176.7 (4)° |

| Dihedral Angle | Fluorene Plane vs. Ethyl Groups | 89.8 (1)° |

| Data sourced from a study on 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. It is a primary method for predicting spectroscopic properties, particularly the ultraviolet-visible (UV-Vis) absorption spectra.

By calculating the energies required to promote an electron from an occupied molecular orbital to an unoccupied one (vertical excitations), TD-DFT can predict the absorption maxima (λmax) and the intensity of these transitions (oscillator strength, f). For complex organic molecules, this analysis helps assign specific electronic transitions, such as π→π* or n→π*, to the observed absorption bands. For example, in a computational study of a substituted 4H-pyran-3-carboxylate, TD-DFT calculations at the B3LYP/6-311G(d,p) level were used to simulate the UV-Vis spectrum and investigate how it changes in different solvents. materialsciencejournal.orgresearchgate.net This approach allows for the prediction of hypsochromic (blue) or bathochromic (red) shifts in absorption based on the solvent environment.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Related Amino-Substituted Aromatic Compound

| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 358.35 | 0.224 | HOMO → LUMO |

| S2 | 349.04 | 0.000 | HOMO-1 → LUMO+1 |

| S3 | 305.80 | 0.046 | HOMO → LUMO+1 |

| S4 | 305.13 | 0.000 | HOMO-2 → LUMO |

| Data derived from a gas-phase TD-DFT study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. materialsciencejournal.org For this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylate group (-COOEt) are expected to significantly influence the FMO energies.

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to further characterize the molecule's reactivity.

Table 3: Illustrative Quantum Chemical Descriptors for a Related Amino-Carboxylate Compound

| Parameter | Formula | Value (eV) |

| HOMO Energy (EHOMO) | - | -7.06 |

| LUMO Energy (ELUMO) | - | -2.54 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.52 |

| Ionization Potential (I) | -EHOMO | 7.06 |

| Electron Affinity (A) | -ELUMO | 2.54 |

| Chemical Hardness (η) | (I - A) / 2 | 2.26 |

| Electronegativity (χ) | (I + A) / 2 | 4.80 |

| Electrophilicity Index (ω) | χ² / (2η) | 5.09 |

| Data derived from a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org |

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to interpret the molecular wavefunction in terms of localized chemical bonds, lone pairs, and core orbitals. This analysis provides a detailed picture of charge distribution and intramolecular electronic interactions.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with different pathways.

For example, the synthesis of fluorene derivatives often involves multi-step reactions. A study on the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates involved a sequence of Michael addition, Robinson annulation, and aromatization. mdpi.comresearchgate.net Theoretical modeling of such a process would involve:

Reactant and Product Optimization: Calculating the stable geometries of all reactants, intermediates, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate that connects reactants to products. This is the transition state.

Energy Profile Construction: Plotting the energy of the system along the reaction pathway to determine activation barriers and reaction enthalpies.

This type of analysis helps to understand reaction feasibility, predict regioselectivity, and optimize experimental conditions without the need for extensive trial-and-error experimentation.

Correlation and Validation of Computational Data with Experimental Spectroscopic and Structural Results

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. This correlation provides confidence in the computational model and its predictive power.

Structural Validation: The optimized molecular geometry from DFT calculations can be compared with experimental data from single-crystal X-ray diffraction (XRD). Agreement in bond lengths and angles validates the chosen level of theory. For instance, the nearly planar geometry of the fluorene scaffold predicted by DFT can be confirmed by XRD data from similar crystalline compounds. nih.gov

Spectroscopic Validation: Calculated vibrational frequencies (IR and Raman) are often scaled by an empirical factor to account for anharmonicity and systematic errors, and then compared with experimental spectra. A good match allows for a definitive assignment of vibrational modes. nih.gov Similarly, TD-DFT predicted UV-Vis absorption maxima can be compared with experimentally measured spectra to validate the description of the electronic excited states. materialsciencejournal.org

NMR Validation: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental NMR data provides another layer of validation for the computed electronic structure. nih.gov

When computational and experimental data show strong agreement, the theoretical model can be reliably used to predict properties that are difficult or impossible to measure experimentally.

Research Applications in Advanced Materials Science

Development of Organic Optoelectronic Materials

Organic optoelectronic materials are central to technologies like displays, lighting, and solar energy conversion. mdpi.com Fluorene-based compounds are particularly prominent in this field. The rigid, planar structure of the fluorene (B118485) ring system facilitates strong π-π stacking and efficient charge transport, while substitution at its 2- and 7-positions allows for precise tuning of the material's optical and electronic energy levels. doi.org

The fluorene core is an intrinsically efficient blue-light emitter, a crucial component for full-color displays and white lighting in OLED technology. doi.org Ethyl 7-amino-9H-fluorene-2-carboxylate serves as a precursor for advanced emitters. The amino group can be transformed into a wide array of functional units, such as by coupling it with other aromatic systems to create molecules with specific emission characteristics. st-andrews.ac.uk By attaching electron-donating or electron-withdrawing groups to the fluorene backbone, researchers can modify the energy gap of the molecule to shift the emission color across the visible spectrum. mdpi.com Furthermore, building larger molecules from this fluorene core can enhance thermal stability and improve the material's ability to form stable, uniform thin films, which is critical for device longevity and performance. rsc.orgnih.gov

Interactive Table: Performance of Selected Fluorene-Based OLED Emitters

In perovskite solar cells (PSCs), hole transport materials (HTMs) are essential for efficiently extracting positively charged "holes" from the light-absorbing perovskite layer and transporting them to the electrode. rsc.org Fluorene-based compounds are excellent candidates for HTMs due to their suitable energy levels and high hole mobility. nih.gov

This compound can be used as a starting point to synthesize high-performance HTMs. The amino group is particularly important, as it can be used to attach electron-rich moieties like triphenylamine (B166846) or carbazole. nih.govresearchgate.net These additions create larger, often star-shaped or spiro-configured molecules that possess several key advantages:

Tuned Energy Levels: The highest occupied molecular orbital (HOMO) energy level can be precisely adjusted to align with the valence band of the perovskite material, ensuring efficient hole extraction. researchgate.net

High Hole Mobility: The extended π-conjugation of the final molecule facilitates rapid charge transport.

Good Film Formation: The bulky, three-dimensional structures of these molecules can prevent crystallization and promote the formation of smooth, amorphous films, which is vital for fabricating high-quality devices. nih.gov

Enhanced Stability: The inherent chemical and thermal stability of the fluorene core contributes to the long-term operational stability of the solar cell. rsc.org

Interactive Table: Performance of Perovskite Solar Cells with Fluorene-Based HTMs

Semiconductor Research and Device Integration

The inherent π-conjugated system of the fluorene ring makes it a natural organic semiconductor. The electrical properties of materials derived from this compound can be finely controlled through chemical synthesis. By attaching different functional groups, scientists can modulate the HOMO and LUMO energy levels, thereby controlling the material's band gap and its behavior as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. This tunability is crucial for integrating these materials into a variety of electronic devices, including organic field-effect transistors (OFETs) and sensors.

Design and Synthesis of Photochromic Materials

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. This property makes them useful for applications like optical data storage and smart windows. The fluorene unit can be incorporated into photochromic molecules, such as diarylethenes, to modulate their switching properties. researchgate.net A precursor like this compound can be used to attach the fluorene moiety to a known photochromic core. The fluorene acts as an antenna, influencing the light-absorption characteristics and the electronic state of the molecule, which can affect the efficiency and stability of the photo-switching process. researchgate.net

Exploration as Two-Photon Absorbing Materials

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require one photon of higher energy. This phenomenon is exploited in 3D microfabrication, optical data storage, and high-resolution biological imaging. nih.govucf.edu

Fluorene is an excellent π-conjugated bridge for designing molecules with large 2PA cross-sections. ucf.edu The typical design for a 2PA molecule is a Donor-π-Acceptor (D-π-A) or Donor-π-Donor (D-π-D) structure. This compound is an ideal starting material for such structures. The fluorene core serves as the π-system, while the amino group at the 7-position acts as a potent electron-donating group (or a precursor to one). nih.govnjit.edu The 2-position can then be functionalized with an electron-accepting group, creating the D-π-A configuration that is known to dramatically enhance 2PA properties. nih.gov Research has shown that fluorene derivatives synthesized via this molecular design strategy exhibit high 2PA cross-sections and high fluorescence quantum yields, making them well-suited for applications like two-photon fluorescence microscopy. nih.govnjit.edu

Interactive Table: Two-Photon Absorption (2PA) Properties of Selected Fluorene Derivatives

Research Applications in Chemical Sensing and Detection

Design Principles for Fluorometric Sensors Based on Aminofluorene Derivatives

The design of fluorometric sensors based on aminofluorene derivatives hinges on several key principles that link analyte recognition to a measurable change in fluorescence. A typical sensor consists of a fluorophore (the aminofluorene core), a recognition site (receptor) for the target analyte, and often a linker connecting the two. The fundamental mechanism involves modulating the fluorescence properties of the aminofluorene unit upon binding of the analyte to the receptor.

Key design strategies include:

Intramolecular Charge Transfer (ICT): The aminofluorene structure inherently possesses a donor-acceptor (D-A) character. The amino group serves as the electron donor and the fluorene (B118485) system acts as the π-bridge. Modifications to this system, such as adding electron-withdrawing groups or binding an analyte, can alter the ICT process, leading to shifts in the emission wavelength or changes in fluorescence intensity.

Photoinduced Electron Transfer (PET): This is a common mechanism for "turn-on" or "turn-off" sensors. A receptor unit with a lone pair of electrons (like an amine or a triazole) can quench the fluorescence of the nearby aminofluorene fluorophore through PET. When the receptor binds to a target analyte (e.g., a metal ion), the lone pair becomes engaged in the bond, inhibiting the PET process and causing a "turn-on" of fluorescence. Conversely, if the analyte enhances the quenching process, a "turn-off" sensor is created.

Analyte-Specific Binding Moieties: The selectivity of the sensor is dictated by the choice of the receptor. Functional groups that have a specific affinity for the target analyte are incorporated into the molecular structure. For instance, crown ethers are used for alkali metal ions, triazoles for transition metals, and boronic acids for saccharides.

By strategically combining these principles, sensors with high sensitivity and selectivity for a range of analytes can be developed from the aminofluorene scaffold.

Aminofluorene derivatives often exhibit solvatochromism, which is the change in the color of a chemical substance depending on the polarity of the solvent. This property allows them to be used as fluorescent probes to indicate the polarity of their microenvironment. The phenomenon is rooted in the change of the dipole moment of the fluorophore upon photoexcitation.

In a typical "push-pull" aminofluorene derivative, the electron density shifts from the electron-donating amino group to an electron-withdrawing part of the molecule upon excitation. This leads to a larger dipole moment in the excited state compared to the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy. This stabilization results in a lower energy (red-shifted, or bathochromic) emission. In nonpolar solvents, this stabilization is minimal, and the emission occurs at higher energy (blue-shifted, or hypsochromic).

For example, studies on 2-amino-7-isocyanofluorene (2,7-ICAF), a related derivative, demonstrate clear solvatochromic behavior. bham.ac.uk The fluorescence emission of 2,7-ICAF shifts to longer wavelengths as the solvent polarity increases, spanning a range from 370 nm to 420 nm. bham.ac.uk This sensitivity to the solvent environment makes such compounds effective as polarity indicators in chemical and biological systems.

Table 1: Solvatochromic Shift of 2-amino-7-isocyanofluorene (2,7-ICAF) in Various Solvents

| Solvent | Polarity | Emission Maximum (λem) |

|---|---|---|

| Dioxane | Low | ~375 nm |

| Chloroform | Medium | ~390 nm |

| Acetonitrile | High | ~405 nm |

| DMSO | High | ~415 nm |

Note: Data is illustrative of the general trend for solvatochromic dyes.

The aminofluorene framework can be functionalized to create highly selective and sensitive fluorescent sensors for metal ions. The design typically involves incorporating a chelating agent that specifically binds to the target ion. This binding event then triggers a change in the fluorescence of the aminofluorene core.

A notable example is the development of a 2-aminofluorene-based sensor for the detection of the ferric ion (Fe³⁺). nih.govnih.gov In this design, a triazole ring, synthesized via a "click chemistry" approach, is attached to the aminofluorene structure. The triazole moiety, along with adjacent atoms, acts as a binding site for Fe³⁺. Upon complexation with Fe³⁺, the fluorescence of the aminofluorene unit is quenched. This "turn-off" response is highly selective for Fe³⁺ over other competing metal ions. The sensor exhibits a very low limit of detection (LOD), demonstrating its high sensitivity. nih.gov

The mechanism of quenching is often attributed to PET or energy transfer from the excited fluorophore to the metal ion. The binding interaction was confirmed through various spectroscopic methods, including UV-visible and fluorescence spectroscopy, which showed clear changes upon the addition of Fe³⁺. nih.govnih.gov

Table 2: Performance of a 2-Aminofluorene-Based Sensor for Fe³⁺ Detection

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Fe³⁺ | nih.gov |

| Response | Fluorescence Quenching ("Turn-off") | nih.gov |

| Limit of Detection (LOD) | 0.5825 x 10⁻⁹ M | nih.gov |

While the prompt mentions fluorescence revival ("turn-on"), research has demonstrated that aminofluorene derivatives can be effectively used in both "turn-on" and "turn-off" saccharide sensors. The most common strategy for saccharide detection involves the use of a boronic acid group as the recognition moiety. nih.govdcu.ie Phenylboronic acids can reversibly form stable cyclic esters with molecules that have 1,2- or 1,3-diol functionalities, a structural feature common to saccharides. dcu.ie

A fluorescent sensor was developed using a fluorene scaffold functionalized with both a dimethylamino group (the fluorophore's electron donor) and a boronic acid group (the saccharide receptor). nih.gov This sensor, 7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl-2-boronic acid, shows high affinity and selectivity for fructose (B13574) at physiological pH (7.4). nih.gov Upon binding to fructose, the sensor experiences a significant decrease in fluorescence intensity, acting as a "turn-off" sensor. nih.gov This quenching is attributed to changes in the electronic properties of the boronic acid group upon ester formation, which enhances a PET quenching pathway.

Although this specific fluorene-based sensor is a "turn-off" type, the general principle can be adapted to create "turn-on" sensors, which is often referred to as fluorescence revival. In a typical "turn-on" design, an internal quenching mechanism is engineered into the sensor molecule, for example, through a dative bond between the boron atom and a nearby nitrogen atom. This interaction quenches the fluorescence in the absence of a saccharide. When a saccharide with high affinity, like fructose, is introduced, it binds to the boronic acid. This binding event disrupts the internal B-N interaction, thereby inhibiting the PET process and "reviving" or turning on the fluorescence. nih.govbath.ac.uk This mechanism provides a clear signal against a dark background, enhancing sensitivity.

Table 3: Example of a Fluorene-Boronic Acid Sensor for Fructose

| Parameter | Finding | Reference |

|---|---|---|

| Sensor Compound | 7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl-2-boronic acid | nih.gov |

| Target Analyte | D-fructose | nih.gov |

| Sensing Mechanism | Fluorescence Quenching | nih.gov |

| Binding Affinity (Ka) | 3582.88 M⁻¹ | nih.gov |

Advanced Chemosensor Architectures and Response Mechanisms

The rigid and highly conjugated fluorene backbone is an ideal platform for constructing advanced chemosensors with sophisticated architectures and tailored response mechanisms. By moving beyond simple functionalization, researchers can create complex molecular systems where multiple components work in concert to achieve enhanced sensitivity, selectivity, and novel sensing modalities.

One example of an advanced architecture is the integration of the aminofluorene fluorophore with other functional heterocyclic units via well-defined synthetic routes like "click chemistry." nih.govnih.gov The previously mentioned Fe³⁺ sensor utilizes a 1,2,3-triazole linker, which not only participates in metal ion binding but also electronically couples the binding event to the fluorene fluorophore. nih.gov This modular approach allows for the systematic tuning of both the recognition and signaling properties of the sensor.

Another advanced concept involves creating sensor arrays. While not specifically documented for Ethyl 7-amino-9h-fluorene-2-carboxylate, the principle involves using a single, semi-selective sensor that gives different responses to a range of similar analytes (e.g., different saccharides) under various conditions (like changing pH). mdpi.com The resulting pattern of responses can be analyzed using statistical methods like linear discriminant analysis (LDA) to identify individual analytes within a class, something a single-response sensor cannot do. The tunable electronic nature of aminofluorene derivatives makes them promising candidates for such array-based sensing platforms.

The response mechanisms can also be made more complex. Instead of simple "on-off" switches, ratiometric sensing can be achieved. A ratiometric sensor exhibits a shift in its emission wavelength upon analyte binding, allowing the analyte concentration to be measured by the ratio of fluorescence intensities at two different wavelengths. This approach provides a built-in correction for environmental factors and instrument variations, leading to more accurate and reliable measurements. This is often achieved in push-pull systems like aminofluorenes where analyte binding significantly alters the ICT character of the molecule.

Research Applications in Coordination Chemistry and Supramolecular Assemblies

Utilization of Fluorene (B118485) Derivatives as Ligands in Metal Complexes

Fluorene derivatives are widely employed as ligands in the synthesis of metal complexes due to their robust structure and versatile coordination modes. researchgate.netrsc.org The introduction of donor atoms (like nitrogen or oxygen) through functional groups, such as the amino and carboxylate groups in Ethyl 7-amino-9h-fluorene-2-carboxylate, allows these molecules to bind to metal centers. The resulting metal complexes often exhibit unique electronic and photophysical properties derived from the fluorene moiety. researchgate.net

For instance, 4,5-diazafluorene (B6599424) derivatives, which are structurally related to the common 2,2'-bipyridine (B1663995) ligand, can act as either spectator ligands that support reactivity at the metal center or as reactive ligands themselves. rsc.orgnih.gov The specific substituents on the fluorene ring can influence the ligand's bite angle and its ability to participate in π-back-bonding, which in turn affects the catalytic activity of the metal complex. rsc.org Furthermore, introducing substituents at the 9-position of the fluorene core is a common strategy to enhance solubility and prevent aggregation, making the resulting metal complexes more processable for various applications. researchgate.net The fluorene core has been a foundational structure for numerous metal complex frameworks, highlighting its importance in ligand design. researchgate.net

Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of fluorene derivatives to act as bridging ligands has been instrumental in the construction of extended one-, two-, and three-dimensional networks known as Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov These materials are formed by linking metal ions or clusters with organic ligands, and the properties of the resulting framework can be tailored by carefully selecting these building blocks. nih.govscilit.com

Fluorene-based ligands bearing carboxylic acid or pyridyl groups have been successfully used to create luminescent CPs. researchgate.netresearchgate.net The inherent photophysical properties of the fluorene unit can be transferred to the extended framework, leading to materials with applications in chemical sensing and as emitters in optical devices. researchgate.netresearchgate.net The rigid V-shape of ligands like 9,9-bis(4-carboxyphenyl)fluorene allows for the formation of robust 2D and 3D networks when combined with metal ions such as Cu(II) or Zn(II). researchgate.net

The creation of CPs and MOFs is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. illinois.edu This rational design approach allows chemists to create materials with specific topologies and pore sizes by choosing linkers and metal nodes with appropriate geometries. illinois.edu Rigid organic linkers are often preferred as they provide more predictable and stable frameworks. illinois.edu

The self-assembly process, where the components spontaneously organize into the final structure, can be influenced by various factors. nih.gov Modulated self-assembly, which involves adding competing ligands (modulators) to the reaction mixture, has become a key strategy to control the synthesis of MOFs. rsc.org This technique can be used to enhance crystallinity, control particle size and morphology, and even introduce defects in a controlled manner, which can in turn fine-tune the material's properties for specific applications. rsc.orgresearchgate.net The connectivity of the building blocks, as defined by the coordination geometry of the metal and the ligand, ultimately determines the structure and properties of the final self-assembled material. nih.gov

A particularly promising application for fluorene-based CPs is in the field of photonics, specifically as single-crystal optical waveguides. acs.orgnih.govresearchgate.net Optical waveguides are crucial for confining and transmitting light in integrated photonic circuits. nih.gov Single-crystal CPs offer advantages over other materials due to their high crystallinity, smooth surfaces, and defect-free packing, which are essential for efficient light propagation. nih.gov

Recent studies on cadmium(II) CPs constructed from fluorene and fluorenone-based ligands have demonstrated exceptional light propagation performance. acs.orgnih.gov These materials exhibit some of the lowest optical loss (OL) values ever reported for CPs and even for most organic-based waveguides. nih.gov The optical properties can be tuned by modifying the chemical functionalization at the metal center or by altering the molecular arrangement within the crystal lattice. acs.orgnih.gov For example, research has shown that fluorenone-based linkers promote more efficient optical propagation than their fluorene counterparts. nih.gov The remarkably low optical loss values highlight the potential of these fluorene-based CPs for use in advanced optical and optoelectronic devices. nih.gov

| Coordination Polymer | Optical Loss (α_dB) | Reference |

| CP 4 | ~1.5 dB mm⁻¹ | nih.gov |

| CP 5a | 0.867 dB mm⁻¹ | nih.gov |

| CP 5b | 0.875 dB mm⁻¹ | nih.gov |

| CP 6 | ~0.4 dB mm⁻¹ | nih.gov |

This table presents optical loss data for various fluorene/fluorenone-based Cadmium(II) coordination polymers, demonstrating their high performance as optical waveguides. Lower α_dB values indicate more efficient light propagation.

Modulation of Electronic and Electrochemical Properties through Metal Coordination

Coordinating fluorene-based ligands to metal centers provides a powerful method for modulating the electronic and electrochemical properties of the resulting materials. daneshyari.com The interaction between the metal's d-orbitals and the ligand's π-system can lead to the emergence of new electronic states, such as metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) transitions. daneshyari.com These new properties are central to applications in optoelectronics and chemical sensing. researchgate.net

The electronic character of the fluorene ligand can be tuned by adding electron-donating or electron-withdrawing groups. nih.gov This, in turn, influences the redox properties of the metal complex. For example, studies on manganese and ruthenium complexes with 4,5-diazafluorene ligands have shown that the framework can be systematically modified to alter the electrochemical behavior of the complex. nih.gov Similarly, in rhodium(I) complexes with fluorene-containing β-diketonato ligands, electrochemical activity is observed on both the metal center and the ligand backbone, though the fluorene group itself is often electrochemically inactive within the studied potential window. researchgate.net This ability to systematically tune the electronic structure through both ligand modification and metal coordination is a key advantage in designing functional molecular materials. daneshyari.comresearchgate.net

Advanced Mechanistic Studies and Reaction Pathways

Investigation of Selective C-H Bond Functionalization in Fluorene (B118485) Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of fluorene derivatives, including those structurally related to ethyl 7-amino-9H-fluorene-2-carboxylate, significant research has focused on achieving high levels of selectivity. The inherent reactivity of the fluorene scaffold, particularly at the C9 position, often competes with functionalization at other aromatic C-H bonds.

Mechanistic studies have revealed that the electronic nature of substituents plays a pivotal role in directing C-H activation. For instance, the electron-donating amino group at C7 would be expected to activate the aromatic ring towards electrophilic substitution, potentially directing functionalization to the ortho and para positions relative to it. Conversely, the electron-withdrawing ester group at C2 deactivates the ring towards electrophilic attack but can act as a directing group in certain transition metal-catalyzed reactions.

Palladium-catalyzed C-H functionalization has been a central focus of these investigations. The generally accepted mechanism involves the formation of a palladium catalyst-directing group complex, which brings the catalyst into proximity with a specific C-H bond. Subsequent C-H activation, often the rate-determining step, leads to the formation of a palladacycle intermediate. This intermediate can then undergo various transformations, such as cross-coupling with other reagents, to afford the functionalized product. The interplay between the amino and carboxylate groups in this compound can lead to complex reactivity patterns, with the potential for either group to direct the C-H activation process depending on the reaction conditions and the ligand environment of the palladium catalyst.

Table 1: Regioselectivity in C-H Functionalization of Substituted Fluorenes

| Catalyst/Directing Group | Substituent Pattern | Major Product(s) | Mechanistic Rationale |

| Pd(OAc)₂ / Ligand | Electron-donating group (e.g., -NH₂) | Functionalization ortho/para to activating group | Directed ortho-palladation |

| Rh(III) catalyst | Electron-withdrawing group (e.g., -CO₂Et) | Functionalization directed by the EWG | Chelation-assisted C-H activation |

| Fe(III) catalyst | Unsubstituted or alkyl-substituted | Functionalization at the most accessible C-H bond | Friedel-Crafts type mechanism |

Elucidation of Radical-Mediated Reaction Mechanisms

Radical-mediated reactions offer a complementary approach to ionic pathways for the functionalization of fluorene derivatives. The stability of the fluorenyl radical, a consequence of extensive delocalization of the unpaired electron over the tricyclic system, makes the C9 position particularly susceptible to radical abstraction.

Mechanistic studies of radical reactions involving fluorene derivatives often focus on initiation, propagation, and termination steps. Initiation can be achieved through thermal or photochemical means, or by the use of a radical initiator. For instance, the reaction of N-bromosuccinimide (NBS) with a fluorene derivative in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a classic example of a radical-mediated benzylic bromination at the C9 position.

The presence of the amino and carboxylate groups in this compound can influence the stability and reactivity of radical intermediates. The electron-donating amino group can stabilize a radical at the C9 position through resonance, while the electron-withdrawing ester group would have a destabilizing effect. This electronic tug-of-war can be exploited to control the regioselectivity of radical reactions. For example, in radical cyclization reactions, the electronic bias of the fluorene core can dictate the preferred site of intramolecular attack by a radical species.

Understanding Reactivity-Selectivity Patterns in Synthetic Transformations

The predictability of chemical reactions hinges on a thorough understanding of reactivity-selectivity patterns. In the synthesis of complex fluorene derivatives, the interplay of steric and electronic effects, governed by the substituents on the fluorene ring, is paramount.

The Friedel-Crafts acylation of the parent 9H-fluorene, for instance, typically yields a mixture of 2- and 4-acetyl-9H-fluorene, with the 2-isomer being the major product under kinetic control. researchgate.net The distribution of products is influenced by factors such as the solvent polarity, temperature, and reaction time. researchgate.net For this compound, the existing substitution pattern would significantly alter this reactivity. The powerful electron-donating amino group at C7 would strongly direct incoming electrophiles to the C6 and C8 positions, while the deactivating effect of the ester at C2 would disfavor substitution on that ring.

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in rationalizing and predicting these reactivity-selectivity patterns. By calculating the energies of transition states and intermediates for different reaction pathways, researchers can gain insights into the kinetic and thermodynamic factors that govern product distribution. These theoretical models, when correlated with experimental observations, provide a robust framework for understanding the complex reactivity of polysubstituted fluorenes.

Catalytic Cycles and Their Impact on Fluorene Chemistry

Catalytic processes are at the heart of modern organic synthesis, and their application to fluorene chemistry has enabled the development of efficient and selective transformations. The elucidation of the underlying catalytic cycles is crucial for optimizing reaction conditions and designing new catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are widely used for the synthesis of functionalized fluorenes. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination.

In the context of this compound, the amino group can potentially coordinate to the metal center, influencing the catalyst's activity and selectivity. For example, in a Suzuki-Miyaura coupling of a halogenated derivative of this compound, the amino group could act as an internal ligand, affecting the rate of the catalytic cycle.

Furthermore, the development of catalytic systems for the direct C-H functionalization of fluorenes has opened up new avenues for their derivatization. These catalytic cycles often involve a metal-mediated C-H activation step, as discussed in section 8.1. The efficiency and selectivity of these cycles are highly dependent on the nature of the metal catalyst, the ligands, and the reaction conditions. Understanding the intricacies of these catalytic cycles is essential for the rational design of synthetic routes to novel fluorene-based materials with tailored properties.

Table 2: Key Intermediates in Catalytic Cycles Involving Fluorene Derivatives

| Catalytic Reaction | Key Intermediate | Role in the Catalytic Cycle |

| Suzuki-Miyaura Coupling | Aryl-Palladium(II) Complex | Formed after oxidative addition, undergoes transmetalation |

| Buchwald-Hartwig Amination | Palladium-Amido Complex | Formed after coordination of the amine, undergoes reductive elimination |

| C-H Activation | Palladacycle | Formed after C-H activation, undergoes further reaction |

Broader Research Perspectives and Future Directions

Comprehensive Structure-Property Relationship Elucidation for Novel Fluorene (B118485) Derivatives

A fundamental objective in the advancement of fluorene-based materials and molecules is the comprehensive understanding of how structural modifications influence their physicochemical and biological properties. The fluorene core offers multiple positions for functionalization, primarily at the C2, C7, and C9 positions, each providing a vector for tuning the resulting properties.

Systematic studies are crucial to map the complex interplay between the nature of substituents and the emergent properties of the molecule. For instance, the introduction of electron-donating groups, such as the amino group in Ethyl 7-amino-9h-fluorene-2-carboxylate, and electron-withdrawing groups can significantly alter the electronic structure, impacting absorption and emission spectra. The substitution pattern on the fluorene core dictates the extent of π-conjugation, which in turn governs the material's use in optoelectronic devices.

Future research will likely focus on creating extensive libraries of novel fluorene derivatives and employing high-throughput screening methods to build robust structure-property relationship models. These models will be invaluable for predicting the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery of new materials with desired characteristics.

Table 1: Influence of Structural Modifications on the Properties of Fluorene Derivatives

| Structural Modification | Position(s) | Effect on Properties | Potential Applications |

|---|---|---|---|

| Introduction of amino or alkylamino groups | C2, C7 | Increases electron-donating character, red-shifts absorption/emission, enhances hole-transporting ability. | Organic Light-Emitting Diodes (OLEDs), Hole-Transporting Materials. |

| Introduction of electron-withdrawing groups (e.g., cyano, nitro) | C2, C7 | Increases electron-accepting character, enhances electron-transporting ability, can induce intramolecular charge transfer. | Electron-Transporting Materials, Non-linear Optics, Sensors. |

| Substitution with bulky alkyl or aryl groups | C9 | Increases solubility, prevents aggregation-induced quenching, improves film-forming properties. | Solution-Processable Electronics, High-Efficiency OLEDs. |

| Incorporation of heterocyclic moieties | C2, C7 | Modulates electronic properties, introduces specific binding sites for biological targets or metal ions. | Pharmaceuticals, Chemosensors, Catalysis. |

Rational Design Principles for Tailored Functionality and Targeted Applications

The development of new fluorene derivatives is increasingly guided by rational design principles, where molecules are engineered with a specific function in mind. This approach leverages computational modeling and a deep understanding of structure-activity relationships (SAR) to predict the efficacy of a designed molecule before its synthesis.

Future efforts in the rational design of fluorene derivatives will likely involve:

Advanced Computational Tools: Utilizing quantum chemical calculations and molecular dynamics simulations to predict electronic, optical, and binding properties with greater accuracy.

Target-Specific Design: For biomedical applications, designing fluorene derivatives that can selectively bind to specific proteins, enzymes, or nucleic acid structures. researchgate.net

Multi-Functional Materials: Engineering single fluorene-based molecules that possess multiple functionalities, such as combined therapeutic and diagnostic (theranostic) capabilities or both light-emitting and charge-transporting properties for simplified OLED architectures.

Advancements in Green Chemistry Methodologies for Fluorene Synthesis

While the functional properties of fluorene derivatives are of paramount importance, the environmental impact of their synthesis is a growing concern. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. The principles of green chemistry are increasingly being applied to the synthesis of fluorenes and their precursors to develop more sustainable and efficient methods.

Key areas of advancement in the green synthesis of fluorene derivatives include:

Catalytic C-H Functionalization: Transition-metal-catalyzed reactions that directly functionalize the C-H bonds of the fluorene core or its precursors can eliminate the need for pre-functionalized starting materials, thus reducing the number of synthetic steps.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. A notable example is the synthesis of fluorenones, common precursors to fluorenes, via aerobic oxidation of 9H-fluorenes, which uses air as the oxidant.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scale-up, often with reduced solvent usage and waste generation.

Future research will focus on developing catalytic systems that are based on abundant and non-toxic metals and on integrating multiple reaction steps into one-pot or tandem processes to further enhance the efficiency and sustainability of fluorene synthesis.

Exploring Interdisciplinary Research Synergies and Emerging Areas

The versatility of the fluorene scaffold makes it an ideal platform for fostering interdisciplinary research and exploring new scientific frontiers. The ability to tune its properties allows for its application in a wide array of fields, from organic electronics to biology and medicine.

Emerging areas where fluorene derivatives are expected to make a significant impact include:

Bio-imaging and Sensing: The inherent fluorescence of many fluorene derivatives makes them excellent candidates for developing probes for two-photon microscopy, a high-resolution imaging technique for biological tissues. nih.gov Amine-reactive fluorene probes have been synthesized for the specific labeling of biomolecules. nih.govacs.org

Theranostics: Combining the diagnostic (imaging) and therapeutic capabilities in a single molecule is a promising strategy in personalized medicine. Fluorene derivatives can be designed to not only visualize diseased tissues but also deliver a therapeutic agent or act as a photosensitizer in photodynamic therapy.

Organic Photovoltaics (OPVs): The tunable electronic properties of fluorene-based copolymers make them attractive as donor or acceptor materials in the active layer of organic solar cells.

Artificial Receptors: The rigid structure of the fluorene core can be used to construct artificial receptors for the selective recognition of ions and neutral molecules. nih.gov

The continued collaboration between chemists, materials scientists, biologists, and engineers will be essential to fully exploit the potential of this compound and other novel fluorene derivatives in addressing key challenges in health, energy, and technology.

Q & A

Q. What are the primary applications of ethyl 7-amino-9H-fluorene-2-carboxylate in peptide synthesis?

this compound is widely used as a building block in peptide synthesis due to its fluorenylmethoxycarbonyl (Fmoc) protecting group, which shields amino groups during chemical reactions. This allows selective deprotection under mild basic conditions (e.g., piperidine) while maintaining the integrity of other functional groups. Researchers employ it to synthesize sequence-specific peptides for studying protein interactions or developing therapeutic agents .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the fluorene backbone and ethyl ester moiety via distinct proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm and ester methyl groups at δ 1.2–1.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.

- X-ray Crystallography : To resolve crystal packing and confirm stereochemistry using software like SHELXL or WinGX .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category 2/2A).

- Work in a fume hood to prevent inhalation of dust (GHS Category 3 respiratory hazard).

- Store in sealed containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles may arise from twinning or disordered solvent molecules. Strategies include:

Q. What experimental design considerations optimize the synthesis of fluorene-based analogs?

Key factors:

- Reagent Selection : Use 3,3-dichloro-1,2-diphenylcyclopropene for efficient carboxylate activation.

- Temperature Control : Maintain reactions at –10°C to 20°C to prevent side reactions (e.g., ester hydrolysis).

- Purification : Employ flash chromatography (hexane/EtOAc gradients) to isolate products with >95% purity .

Q. How can conflicting NMR and HRMS data be reconciled during characterization?

Discrepancies may stem from residual solvents or isotopic impurities. Mitigation steps:

- NMR Solvent Subtraction : Use deuterated solvents and reference internal standards (e.g., TMS).

- HRMS Calibration : Validate against known standards (e.g., sodium formate clusters).

- Supplementary IR Analysis : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Methodological Insights

Q. Synthesis Optimization Table

| Step | Parameter | Optimal Condition | Reference |

|---|---|---|---|

| Activation | Reagent | 3,3-Dichloro-1,2-diphenylcyclopropene | |

| Coupling | Temperature | –10°C to 20°C | |

| Quenching | Agent | NH₂OH·HCl in methanolic KOH | |

| Purification | Method | Gradient flash chromatography (hexane:EtOAc) |

Q. Crystallographic Refinement Workflow

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

Structure Solution : Employ SHELXD for phase determination via dual-space methods.

Refinement : Iterate with SHELXL, applying restraints for anisotropic displacement parameters.

Validation : Cross-check with CCDC databases to identify packing anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.